Cas no 39216-86-9 (4-(Ethylamino)butan-1-ol)

4-(Ethylamino)butan-1-ol is a versatile organic compound featuring both hydroxyl and ethylamino functional groups, making it valuable for applications in pharmaceutical intermediates, organic synthesis, and specialty chemicals. Its bifunctional structure allows for reactivity in amine- and alcohol-based reactions, facilitating the production of complex molecules. The compound exhibits favorable solubility in polar solvents, enhancing its utility in solution-phase processes. Its moderate basicity and nucleophilic properties make it suitable for catalysis and derivatization reactions. With a well-defined molecular structure, 4-(Ethylamino)butan-1-ol is a reliable building block for research and industrial applications requiring precise functional group incorporation.
4-(Ethylamino)butan-1-ol structure
4-(Ethylamino)butan-1-ol structure
Product Name:4-(Ethylamino)butan-1-ol
CAS No:39216-86-9
MF:C6H15NO
MW:117.189401865005
MDL:MFCD00671534
CID:297563
PubChem ID:87569725
Update Time:2025-10-19

4-(Ethylamino)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,4-(ethylamino)-
    • 4-Ethylamino-1-butanol
    • 4-(ethylamino)-1-Butanol
    • 4-(Ethylamino)butan-1-ol
    • 4-Aethylamino-butan-1-ol
    • 4-ethylamino-butan-1-ol
    • N-Ethylbutanolamine
    • PVNNOLUAMRODAC-UHFFFAOYSA-N
    • 4-ethylaminobutan-1-ol
    • 4-(Ethylamino);butan-1-ol
    • 1-Butanol, 4-(ethylamino)-
    • PVNNOLUAMRODAC-UHFFFAOYSA-
    • 2370AE
    • SBB052126
    • 4-(Ethylamino)-1-butanol AldrichCPR
    • 4-(Ethylamino)-1-butanol, AldrichCPR
    • E0473
    • InChI=1/C6H15NO/c1-2-7-5-3-4-6
    • D90525
    • SY052743
    • SCHEMBL338884
    • AS-58233
    • MFCD00671534
    • CS-0206547
    • 39216-86-9
    • SB83969
    • InChI=1/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
    • EN300-6732576
    • FT-0745306
    • DTXSID70338140
    • AKOS009157693
    • A873688
    • DB-049876
    • MDL: MFCD00671534
    • Inchi: 1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
    • InChI Key: PVNNOLUAMRODAC-UHFFFAOYSA-N
    • SMILES: OCCCCNCC

Computed Properties

  • Exact Mass: 117.11500
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 5
  • Complexity: 39.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: 0.2

Experimental Properties

  • Density: 0.91
  • Boiling Point: 86°C/7mmHg(lit.)
  • Flash Point: 64.7°C
  • Refractive Index: 1.4510 to 1.4540
  • PSA: 32.26000
  • LogP: 0.75930

4-(Ethylamino)butan-1-ol Security Information

4-(Ethylamino)butan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Ethylamino)butan-1-ol Pricemore >>

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4-(Ethylamino)butan-1-ol Production Method

4-(Ethylamino)butan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:39216-86-9)4-(Ethylamino)butan-1-ol
Order Number:A873688
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):200.0
Email:sales@amadischem.com

Additional information on 4-(Ethylamino)butan-1-ol

Comprehensive Guide to 4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9): Properties, Applications, and Industry Insights

4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9) is a versatile organic compound with a growing presence in pharmaceutical, agrochemical, and specialty chemical industries. This amino alcohol derivative, characterized by its ethylamino and hydroxyl functional groups, has garnered attention for its unique reactivity and potential applications in drug synthesis and material science. As researchers and manufacturers seek sustainable and efficient chemical intermediates, 4-(Ethylamino)butan-1-ol emerges as a promising candidate due to its balanced polarity and structural flexibility.

The molecular structure of 4-(Ethylamino)butan-1-ol features a four-carbon chain with a terminal hydroxyl group and an ethylamino substituent at the 4-position. This arrangement enables dual functionality as both a hydrogen bond donor (via -OH) and acceptor (via -NH-), making it valuable for designing drug delivery systems or catalysts. Recent studies highlight its role in optimizing bioavailability of active pharmaceutical ingredients (APIs), particularly in neurological and cardiovascular therapeutics where precise molecular interactions are critical.

In the context of green chemistry trends, 39216-86-9 has been investigated as a building block for biodegradable surfactants and ionic liquids. Its moderate water solubility (compared to shorter-chain analogues) and lower volatility align with industry demands for eco-friendly solvents. A 2023 market analysis revealed a 12% annual growth in demand for such amino alcohol derivatives, driven by their application in CO2 capture technologies and renewable energy storage systems.

Synthetic routes to 4-(Ethylamino)butan-1-ol typically involve the reductive amination of 4-aminobutan-1-ol with acetaldehyde or the ring-opening of pyrrolidine derivatives. Process optimization studies emphasize the importance of controlling reaction parameters to minimize byproducts like N,N-diethyl analogues. Advanced purification techniques such as molecular distillation or chromatography ensure high purity (>99%) for pharmaceutical-grade material, addressing stringent regulatory requirements in GMP manufacturing.

From a commercial perspective, 39216-86-9 has seen increased procurement through B2B chemical platforms, with suppliers offering customized packaging from laboratory-scale vials to bulk ISO tank containers. Quality certifications like REACH compliance and USP/NF standards dominate purchaser inquiries, reflecting heightened focus on supply chain transparency. The compound's stability profile (typically stored under nitrogen at 2-8°C) makes it suitable for global logistics, though some formulators recommend inert atmosphere packaging for long-term storage.

Emerging research explores 4-(Ethylamino)butan-1-ol's potential in nanomaterial functionalization, where its amine group can anchor to metal oxide surfaces while the hydroxyl group facilitates aqueous dispersion. This dual functionality has shown promise in creating anticorrosion coatings and conductive polymer composites. Additionally, its metabolic pathways are being mapped for ADME/Tox studies, particularly regarding hepatic clearance mechanisms in preclinical models.

Analytical characterization of CAS 39216-86-9 employs techniques like HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent advancements in process analytical technology (PAT) enable real-time monitoring during production, reducing batch-to-batch variability. Regulatory documentation often requires detailed impurity profiling, especially for genotoxic species detection per ICH Q3 guidelines.

The compound's safety profile indicates moderate dermal absorption potential, warranting standard PPE protocols during handling. Ecotoxicity studies demonstrate faster biodegradation compared to aromatic amines, aligning with green chemistry metrics. Formulators should note its compatibility with common excipients like polyethylene glycols and cellulose derivatives, though pH-dependent stability requires buffering in aqueous systems.

Future developments may explore 4-(Ethylamino)butan-1-ol's role in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a linker in prodrug design. Computational modeling suggests structural modifications could enhance its blood-brain barrier penetration properties. With patent filings increasing 18% year-over-year in related applications, this compound represents an active area of innovation at the chemistry-biology interface.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39216-86-9)4-(Ethylamino)butan-1-ol
A873688
Purity:99%
Quantity:25g
Price ($):200.0
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